(7,8-Difluoro-2-methylquinolin-3-yl)boronic acid
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Overview
Description
(7,8-Difluoro-2-methylquinolin-3-yl)boronic acid: is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7,8-Difluoro-2-methylquinolin-3-yl)boronic acid typically involves the following steps:
Cyclization and Cycloaddition Reactions: These reactions are used to form the quinoline ring system.
Direct Fluorination: Fluorine atoms are introduced into the quinoline structure through direct fluorination methods.
Cross-Coupling Reactions: The boronic acid group is introduced using Suzuki–Miyaura coupling reactions, which involve the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Boronate esters or quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Aminoquinolines or thioquinolines.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: Fluorinated quinolines are known to inhibit various enzymes, making them potential candidates for drug development.
Medicine:
Antibacterial Agents: The compound’s structure is similar to fluoroquinolones, which are widely used as antibacterial agents.
Industry:
Mechanism of Action
The mechanism of action of (7,8-Difluoro-2-methylquinolin-3-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the boronic acid group can form reversible covalent bonds with active site residues in enzymes. This dual functionality allows the compound to act as a potent inhibitor of various biological targets .
Comparison with Similar Compounds
- 7-Fluoro-2-methylquinolin-8-ylboronic acid
- 8-Fluoro-2-methylquinoline-7-boronic acid
- (8-Methylquinolin-3-yl)boronic acid
Uniqueness:
- Enhanced Biological Activity: The presence of two fluorine atoms in (7,8-Difluoro-2-methylquinolin-3-yl)boronic acid enhances its biological activity compared to similar compounds with fewer or no fluorine atoms.
- Stability: The compound’s stability is improved due to the electron-withdrawing effects of the fluorine atoms, making it more resistant to metabolic degradation .
Properties
Molecular Formula |
C10H8BF2NO2 |
---|---|
Molecular Weight |
222.99 g/mol |
IUPAC Name |
(7,8-difluoro-2-methylquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H8BF2NO2/c1-5-7(11(15)16)4-6-2-3-8(12)9(13)10(6)14-5/h2-4,15-16H,1H3 |
InChI Key |
KZXGUSMARFKHJL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C(=C(C=C2)F)F)N=C1C)(O)O |
Origin of Product |
United States |
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